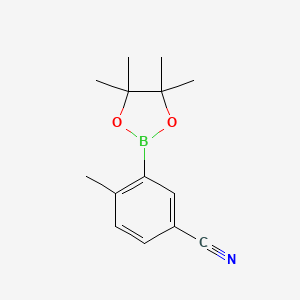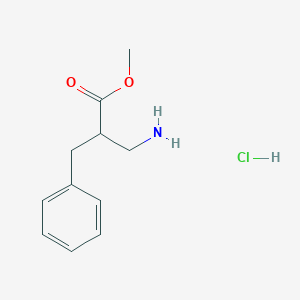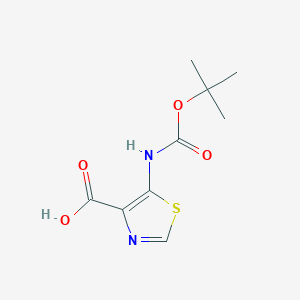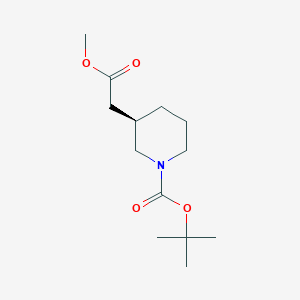
4-Bromo-3-iodobenzaldehyde
Vue d'ensemble
Description
4-Bromo-3-iodobenzaldehyde is a halogenated aromatic aldehyde that serves as a versatile intermediate in organic synthesis. It is characterized by the presence of both bromine and iodine atoms on the benzene ring, which are positioned adjacent to the formyl group. This compound is particularly useful in cross-coupling reactions and in the synthesis of various aromatic compounds due to the reactivity of its halogen substituents.
Synthesis Analysis
The synthesis of halogenated aldehydes, such as 4-Bromo-3-iodobenzaldehyde, can be achieved through various methods. One efficient approach involves the use of bimetallic catalysis, as described in a practical synthesis of alpha-iodo/bromo-alpha,beta-unsaturated aldehydes/ketones from propargylic alcohols. This method is catalyzed by a combination of gold and molybdenum complexes and is notable for its low catalyst loadings, mild reaction conditions, and good diastereoselectivity . Another synthesis route is the palladium-catalyzed coupling of o-iodobiphenyls or (Z)-beta-halostyrenes with o-bromobenzyl alcohols, which efficiently produces polycyclic aromatic hydrocarbons through a cascade reaction involving deacetonative cross-coupling and sequential intramolecular cyclization .
Molecular Structure Analysis
The molecular structure of 4-Bromo-3-iodobenzaldehyde is characterized by the presence of a formyl group attached to a benzene ring that is further substituted with bromine and iodine atoms. The relative positions of these substituents can influence the reactivity and the types of chemical reactions the compound can undergo. The presence of heavy halogens like bromine and iodine can also affect the electron distribution within the molecule, which is crucial for its reactivity in various organic transformations.
Chemical Reactions Analysis
4-Bromo-3-iodobenzaldehyde can participate in a variety of chemical reactions. For instance, it can be used in the synthesis of Schiff base monomers through condensation reactions with aromatic aminophenols . It can also undergo a one-pot allylboration-Heck reaction to produce 3-methyleneindan-1-ols, with the potential for high enantioselectivity when chiral Brønsted acid catalysis is employed . Additionally, selective ortho-bromination of substituted benzaldoximes can be applied to the synthesis of substituted 2-bromobenzaldehydes, with o-methyloxime serving as a directing group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Bromo-3-iodobenzaldehyde are influenced by its functional groups and halogen substituents. The compound's solubility, melting point, and boiling point are determined by the presence of the formyl group and the heavy halogen atoms. Its reactivity in electrophilic aromatic substitution and cross-coupling reactions is a direct consequence of the electron-withdrawing effects of the bromine and iodine atoms. The compound's spectroscopic properties, such as infrared and NMR spectra, can be used to confirm its structure and purity .
Applications De Recherche Scientifique
Halogenated Benzaldehydes in Transition Metal Chemistry
4-Bromo-3-iodobenzaldehyde, a halogenated benzaldehyde, is significant in transition metal chemistry. For instance, Blum, Aizenshtat, and Iflah (1976) explored the reaction of various halogenated benzaldehydes with IrCl(CO)(PPh3)2. They found that iodine- and bromine-containing benzaldehydes formed complexes with iridium, demonstrating the ability of these compounds to participate in reactions involving metal atom transfer (Blum, Aizenshtat, & Iflah, 1976).
Use in Gas Chromatography
In analytical chemistry, specifically gas chromatography, derivatives of halogenated benzaldehydes are used as substances for study. Shi Jie (2000) detailed the analysis of 3-bromo-4-hydroxybenzaldehyde using gas chromatography, which underscores the utility of these compounds in analytical methods (Shi Jie, 2000).
Synthesis of Biologically Active Compounds
Halogenated benzaldehydes like 4-Bromo-3-iodobenzaldehyde are pivotal in synthesizing biologically and medicinally relevant compounds. Ghosh and Ray (2017) reviewed the advancements in using bromovinyl aldehyde chemistry, highlighting their role in creating compounds with biological and medicinal applications (Ghosh & Ray, 2017).
Halogenation Studies
Studies on halogenation processes often involve compounds like 4-Bromo-3-iodobenzaldehyde. Blasco, Ramírez de Arellano, and Sanz-Cervera (2017) investigated the halogenation products of hydroxybenzaldehydes. Their work contributes to understanding the chemical behavior and properties of these halogenated compounds in various reactions (Blasco, Ramírez de Arellano, & Sanz-Cervera, 2017).
Structural and Physical Chemistry
In the realm of structural and physical chemistry, compounds like 4-Bromo-3-iodobenzaldehyde are studied to understand molecular interactions and properties. For example, Glidewell, Low, Skakle, and Wardell (2004) explored the hydrogen-bonded chains in various iodobenzaldehyde compounds, shedding light on the structural and bonding characteristics of these halogenated molecules (Glidewell, Low, Skakle, & Wardell, 2004).
Safety and Hazards
4-Bromo-3-iodobenzaldehyde is classified as a hazardous substance. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fumes, contact with skin and eyes, and ingestion . Protective clothing, gloves, safety glasses, and dust respirator should be worn while handling this compound .
Propriétés
IUPAC Name |
4-bromo-3-iodobenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZAZPMPNMBBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)I)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80717806 | |
| Record name | 4-Bromo-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.91 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-iodobenzaldehyde | |
CAS RN |
873387-81-6 | |
| Record name | 4-Bromo-3-iodobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80717806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-pyridin-3-yl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a][1,3]diazepine](/img/structure/B3030079.png)
![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)
![3'-Methoxy-[6]-Gingerdiol 3,5-diacetate](/img/structure/B3030082.png)




![4,6-Dichloro-1-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3030090.png)


![(11bR)-2,6-Di-9-phenanthrenyl-4-hydroxy-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-oxide](/img/structure/B3030094.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-2-methylpropanoic acid](/img/structure/B3030096.png)

